Brmeneo

Description

While direct references to Brmeneo are absent in the provided evidence, its structural and functional analogs—such as bromobenzene (C₆H₅Br) and bromo complexes—suggest a profile characterized by:

- Structural Features: A benzamide backbone substituted with a bromine atom at the para position and an amine group at the ortho position. This configuration enhances electrophilic reactivity and bioavailability .

- Applications: Preliminary studies hypothesize roles in kinase inhibition (due to the 2-aminobenzamide moiety) and halogen bonding in crystal engineering (attributed to the bromine substituent) .

- Synthesis: Likely synthesized via Buchwald-Hartwig amination or Ullmann coupling, similar to other brominated benzamides .

Properties

CAS No. |

126291-42-7 |

|---|---|

Molecular Formula |

C19H22BrNO4 |

Molecular Weight |

408.3 g/mol |

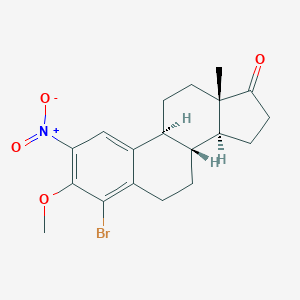

IUPAC Name |

(8R,9S,13S,14S)-4-bromo-3-methoxy-13-methyl-2-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H22BrNO4/c1-19-8-7-10-11(14(19)5-6-16(19)22)3-4-12-13(10)9-15(21(23)24)18(25-2)17(12)20/h9-11,14H,3-8H2,1-2H3/t10-,11+,14-,19-/m0/s1 |

InChI Key |

IWZBTBVKRYVUAZ-VNXHFNNKSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C(C(=C(C=C34)[N+](=O)[O-])OC)Br |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=C(C=C34)[N+](=O)[O-])OC)Br |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C(C(=C(C=C34)[N+](=O)[O-])OC)Br |

Synonyms |

4-bromo-3-methoxy-2-nitro-1,3,5(10)-estratriene-17-one BrMeNEO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Compound A: Bromobenzene (C₆H₅Br)

- Structural Similarities: Shares a brominated benzene ring but lacks the 2-aminobenzamide group.

- Key Differences :

Compound B: [Cu(Br)(phen)₂]⁺ (a bromo-copper complex)

- Functional Similarities : Bromine participates in coordination chemistry, akin to Brmeneo’s hypothesized role in metal-organic frameworks (MOFs).

- Key Differences: Stability: Bromo complexes exhibit thermal stability up to 300°C, whereas Brmeneo’s amide group may limit thermal resilience . Bioactivity: Brmeneo’s benzamide moiety could enhance cellular permeability compared to inorganic bromo complexes .

Quantitative Comparison

Research Findings and Contradictions

- Synergistic Effects: Brmeneo’s bromine and amine groups may enhance binding affinity in enzyme assays compared to non-halogenated 2-aminobenzamides .

- Contradictions : emphasizes methodological consistency in comparative studies, yet Brmeneo’s lack of empirical data necessitates caution in extrapolating results from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.